

Technical Guide: (1-Methylazetidin-3-yl)methanamine (CAS 1359656-98-6)

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Compound of Interest

Compound Name: (1-Methylazetidin-3-yl)methanamine

Cat. No.: B156665

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical characterization of **(1-Methylazetidin-3-yl)methanamine**, a key building block in the synthesis of pharmacologically active compounds, notably spermine oxidase inhibitors.

Chemical Identity and Properties

(1-Methylazetidin-3-yl)methanamine is a saturated heterocyclic amine. Its core structure consists of a four-membered azetidine ring, N-methylated at position 1, with a methanamine substituent at position 3.

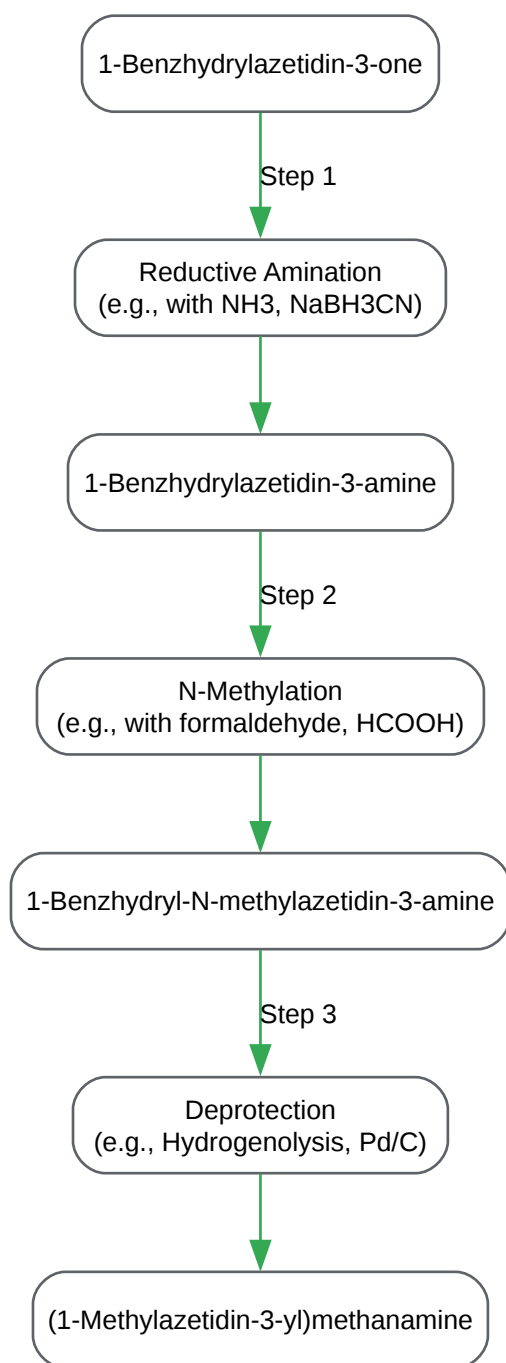
Table 1: Physicochemical Properties of **(1-Methylazetidin-3-yl)methanamine**

Property	Value	Source
CAS Number	1359656-98-6	N/A
Molecular Formula	C ₅ H ₁₂ N ₂	[1][2]
Molecular Weight	100.16 g/mol	[1][2]
IUPAC Name	(1-methylazetidin-3-yl)methanamine	[3]
Boiling Point	111.5 ± 8.0 °C at 760 mmHg	[1]
Density	0.9 ± 0.1 g/cm ³	[1]
Flash Point	23.2 ± 13.6 °C	[1]
LogP	-0.67	[1]
Purity (typical)	≥97%	[3][4]
Storage Conditions	2-8°C, under inert atmosphere	[5][6]

Synthesis and Purification

While specific, detailed industrial synthesis protocols for **(1-Methylazetidin-3-yl)methanamine** are proprietary, a general synthetic approach can be inferred from established organic chemistry principles. A plausible route involves the formation of the azetidine ring followed by functional group manipulations to introduce the methylamine moiety.

A potential synthetic pathway is outlined below. This is a generalized representation and would require optimization for specific laboratory or industrial scale-up.



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Caption: A potential synthetic workflow for **(1-Methylazetidin-3-yl)methanamine**.

Experimental Protocol: General Purification by Distillation

For a liquid amine like **(1-Methylazetidin-3-yl)methanamine**, fractional distillation under reduced pressure is a standard purification method.

- **Apparatus Setup:** Assemble a fractional distillation apparatus with a vacuum pump and a cold trap.
- **Distillation:** Heat the crude product slowly under reduced pressure.
- **Fraction Collection:** Collect the fraction that distills at the expected boiling point.
- **Analysis:** Analyze the purity of the collected fraction using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of **(1-Methylazetidin-3-yl)methanamine**.

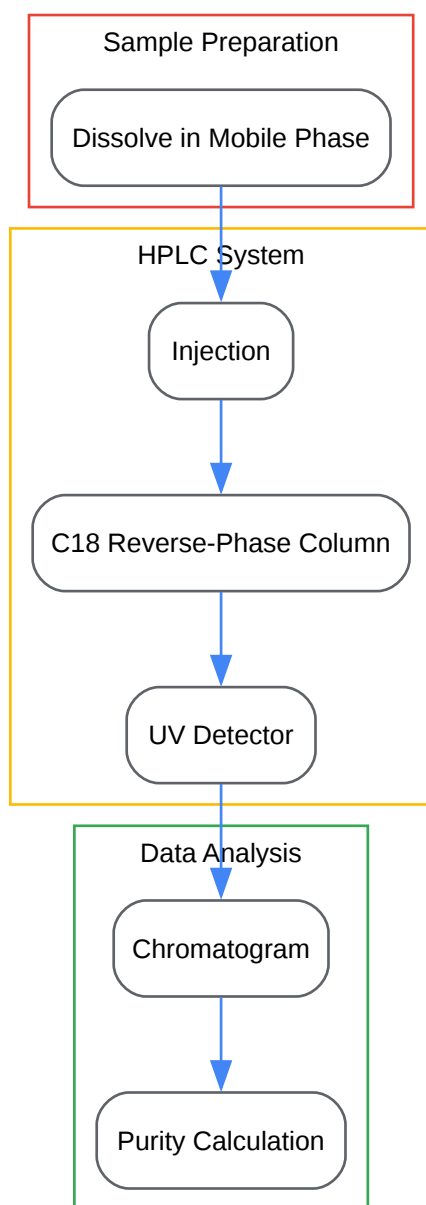
Table 2: Analytical Methods for Characterization

Technique	Purpose	Expected Observations
^1H NMR	Structural elucidation and purity	Signals corresponding to the azetidine ring protons, the N-methyl group, and the aminomethyl group.
^{13}C NMR	Carbon skeleton confirmation	Resonances for the distinct carbon atoms in the molecule.
Mass Spectrometry (MS)	Molecular weight determination and fragmentation pattern	A molecular ion peak corresponding to the molecular weight (100.16 g/mol).
HPLC	Purity assessment	A major peak corresponding to the compound with high purity (e.g., >97%).
FT-IR	Functional group identification	Characteristic stretches for N-H (amine), C-H, and C-N bonds.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a general method for assessing the purity of **(1-Methylazetidin-3-yl)methanamine**.

- Instrumentation: An HPLC system equipped with a UV detector.
- Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
- Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a suitable wavelength (e.g., 210 nm).
- Sample Preparation: Dissolve a known concentration of the compound in the mobile phase.
- Injection and Analysis: Inject the sample and analyze the resulting chromatogram to determine the purity based on the peak area percentage.



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Caption: A typical workflow for HPLC purity analysis.

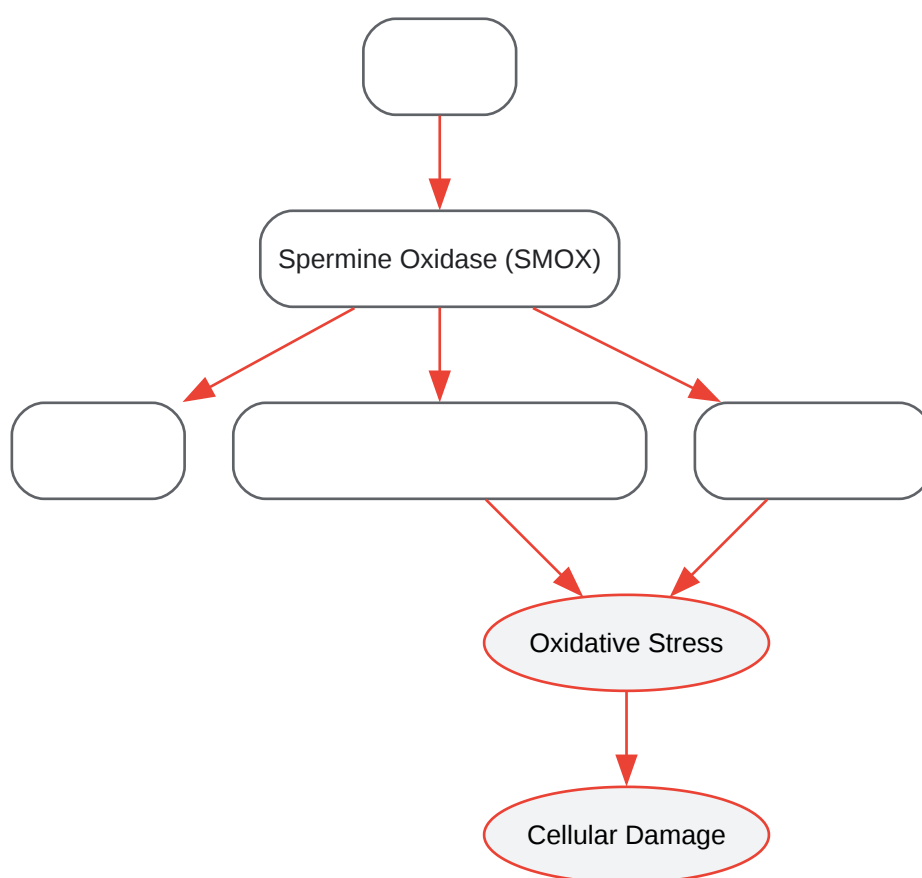
Role in Drug Discovery: Spermine Oxidase (SMOX) Inhibition

(1-Methylazetidin-3-yl)methanamine is a crucial intermediate in the synthesis of a novel class of pyrazolopyrimidine-based inhibitors of spermine oxidase (SMOX).

Spermine oxidase is an enzyme involved in the catabolism of polyamines. Dysregulation of SMOX has been implicated in various pathological conditions, including cancer and neurodegenerative diseases, making it a significant target for drug development.

Spermine Oxidase Signaling Pathway

SMOX catalyzes the oxidation of spermine to spermidine, producing hydrogen peroxide (H_2O_2) and 3-aminopropanal as byproducts. These byproducts can contribute to oxidative stress and cellular damage.



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Caption: The catalytic action of Spermine Oxidase (SMOX) and its downstream effects.

Safety and Handling

(1-Methylazetidin-3-yl)methanamine is classified as a corrosive substance. It can cause severe skin burns and eye damage.[5]

Handling Precautions:

- Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[5]
- Handle in a well-ventilated area.[5]
- Avoid inhalation of vapors or dust.[5]
- In case of contact with eyes, rinse cautiously with water for several minutes.[5]
- If on skin, wash with plenty of soap and water.[5]
- Store in a tightly sealed container in a dry, cool, and well-ventilated place.[5]

This technical guide is intended for informational purposes for qualified professionals. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical.

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